molecular formula C13H13N5O2 B2865300 N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021219-63-5

N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2865300
CAS No.: 1021219-63-5
M. Wt: 271.28
InChI Key: QEBXKOUWVVBMFK-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound synthesized via a Dimroth rearrangement . It has been designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .


Synthesis Analysis

The compound was synthesized via a Dimroth rearrangement . This method is commonly used in the synthesis of heterocyclic compounds, which have shown confirmed biological and pharmacological activities .


Molecular Structure Analysis

The complete crystal structure of the compound was established by a single-crystal X-ray diffraction . The crystal is orthorhombic, space group P ca2 1 . The detailed three-dimensional arrangement of the compound could be useful for designing new derivatives .


Chemical Reactions Analysis

The compound shows interesting selectivity towards CLK1 and DYRK1A kinases . It has been reported that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .

Scientific Research Applications

Synthesis and Characterization

N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds have been synthesized and characterized for various applications. The synthesis process often involves reactions with primary amines, showcasing the compound's versatility in forming derivatives with potential bioactivities. For instance, the synthesis, characterization, and evaluation of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, have been conducted, revealing their structural properties through techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. These studies provide insights into the compounds' geometric parameters and potential biological activities against cancer and microbes (Titi et al., 2020).

Antimicrobial and Insecticidal Potential

Pyrazolo[3,4-d]pyrimidines have been explored for their antimicrobial and insecticidal properties. For example, derivatives synthesized via microwave irradiation exhibited significant activity against certain insects and microorganisms. This suggests the potential of this compound derivatives in developing new antimicrobial agents and insecticides (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Applications

Research on pyrazolo[3,4-d]pyrimidines has extended to anticancer and anti-inflammatory applications. Novel derivatives have shown promising results in inhibiting cancer cell growth and inflammation, indicating the therapeutic potential of these compounds in treating cancer and inflammatory diseases. For example, new pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties exhibited higher anticancer activity than reference drugs in some cases, along with significant antimicrobial activity (Hafez et al., 2016).

Mechanism of Action

The compound is designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases are involved in the regulation of various cellular processes. The compound shows interesting selectivity towards these kinases .

Future Directions

The compound’s detailed three-dimensional arrangement could be useful for designing new derivatives . Moreover, solid-state data could be used to clarify the mechanism of action implicating this new CLK1 and DYRK1A kinases inhibitor . This opens up new possibilities for the development of more effective kinase inhibitors in the future.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-19-10-4-3-8(5-11(10)20-2)17-12-9-6-16-18-13(9)15-7-14-12/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBXKOUWVVBMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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